1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide
Overview
Description
BoBo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a BoBo-1(4+).
Scientific Research Applications
Novel Fused Ring Bridged Cyanine Dyes
Research by Katritzky, Liang, and Fan (1988) explored the chemical reactions of similar compounds, leading to the creation of novel fused ring bridged cyanine dyes. This implies potential applications in dye development and materials science (Katritzky et al., 1988).
Palladium Complexes for Copolymerization
Doherty et al. (2002) studied palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane, revealing their effectiveness in copolymerizing ethene and carbon monoxide at room temperature. This suggests the potential use of similar compounds in catalysis and polymer chemistry (Doherty et al., 2002).
Synthesis and Properties of New Poly(Amide-Imide)s
Faghihi, Shabanian, and Valikhani (2011) synthesized new poly(amide-imide)s using 1,3-bis[4,4′-(trimellitimido) phenoxy] propane, highlighting the versatility of similar compounds in creating new polymeric materials with specific properties (Faghihi et al., 2011).
Structural Analysis of Bis-Tetrahydroisoquinoline Derivatives
Wouters, Elasaad, Norberg, Graulich, and Liégeois (2010) conducted structural analysis of bis-tetrahydroisoquinoline derivatives, demonstrating the importance of stereochemistry in the design of new chemical entities. This suggests applications in the development of novel chemical structures (Wouters et al., 2010).
Development of Azide-Bridged MnII Complexes
Karmakar, Aromí, Ghosh, Usman, Fun, Mallah, Behrens, Solans, and Chandra (2006) prepared a family of tetradentate ligands, including compounds similar to the one , and studied their reactions with MnII, leading to structurally diverse solids. This points to potential applications in materials science and coordination chemistry (Karmakar et al., 2006).
Properties
IUPAC Name |
3-[dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54N6S2.4HI/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41;;;;/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3;4*1H/q+4;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKADJAOBUHAD-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54I4N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703362 | |
Record name | 1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169454-13-1 | |
Record name | 1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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